The molecular structure of 2-(piperidin-4-yl)-1H-indole hydrochloride consists of an indole ring directly linked to a piperidine ring at the 2-position. The piperidine nitrogen atom is protonated, forming the hydrochloride salt. The conformation of the molecule can vary depending on the substituents and the environment. X-ray crystallography studies have provided valuable insights into the three-dimensional structure of this scaffold and its derivatives. [, , ]
Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole, a close analog, exhibited potent anti-inflammatory activity by inhibiting nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. [] These derivatives also demonstrated in vivo anti-inflammatory activity in a xylene-induced ear edema model in mice. []
An indole-based derivative, CPI-1205, has been identified as a potent and selective inhibitor of histone methyltransferase EZH2, a key target for cancer therapy. [] This compound demonstrated robust antitumor effects in preclinical models and is currently undergoing clinical trials for B-cell lymphoma. []
Carboxamides and thioureas derived from 2,3-dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl)inden-1-one, a scaffold related to 2-(piperidin-4-yl)-1H-indole, have shown potential as acetylcholinesterase (AChE) inhibitors. [] These compounds exhibited inhibitory activity against AChE from various sources, suggesting their potential for treating neurodegenerative disorders like Alzheimer's disease. []
A derivative of N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide, structurally similar to the compound of interest, displayed inhibitory activity against adenylyl cyclase in the protozoan parasite Giardia lamblia. [] This finding suggests the potential for developing new antiparasitic agents targeting this enzyme. []
Novel 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives have shown promising multifunctional activity, acting as partial agonists of D2 receptors, antagonists of 5-HT6 receptors, and blockers of the serotonin transporter (SERT). [] These compounds exhibited antipsychotic-like, mood-modulating, and procognitive effects in preclinical models, highlighting their potential for treating neuropsychiatric disorders. []
A deuterium-labeled derivative, [4-(1H-indol-3-yl)-piperidin-1-yl]-{1-[3-(3,4,5-trifluoro-phenyl)-acryloyl]-piperidin-4-yl}-acetic acid-D5, has been synthesized and evaluated as a CCR2 antagonist. [] CCR2 antagonists are of interest for treating inflammatory and autoimmune diseases.
(1‐(1‐((cis)‐4-isopropylcyclohexyl)piperidin‐4‐yl)‐1H‐indol‐2‐yl)methanol (AT-312), a novel small-molecule NOP receptor agonist, has shown efficacy in reducing ethanol-induced conditioned place preference in mice. [] This finding suggests that NOP agonists may have potential in treating alcohol addiction. []
A piperidinylisoxazole derivative, LY2562175, has been identified as a potent and selective FXR agonist with promising lipid-modulating properties. [] This compound effectively lowered LDL cholesterol and triglycerides while raising HDL cholesterol in preclinical models, highlighting its potential for treating dyslipidemia. []
A substituted pyrrolo[1,2-a]quinoxaline derivative containing the 2-(piperidin-4-yl)-1H-indole moiety exhibited promising cytotoxic activity against several human leukemia cell lines. [] This finding suggests the potential of this scaffold for developing novel anti-leukemic agents.
N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236) has been identified as a dual inhibitor of cholinesterase and monoamine oxidase. [] Such dual-acting compounds hold therapeutic potential for neurodegenerative disorders like Alzheimer's disease.
2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118) is a potent, orally available, and highly selective PARP-1 inhibitor. [] It shows efficacy in vivo both as a single agent and in combination with Temozolomide in xenograft models. []
(R,E)-N-(2-Hydroxy-2,3-dihydro-1H-inden-4-yl)-3-(2-(piperidin-1-yl)-4-(trifluoromethyl)phenyl)acrylamide (AMG8562), a TRPV1 modulator, effectively blocks capsaicin activation of TRPV1 without inducing hyperthermia. [] It demonstrates significant efficacy in rodent pain models, showcasing its potential as a therapeutic agent for pain management. []
Derivatives of 2-(1H-Indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone (ABI-231), which target the colchicine binding site in tubulin, have shown potent antitumor activity. [] Notably, analog 10bb effectively inhibits tumor growth and metastasis in melanoma xenograft models and exhibits the potential to overcome paclitaxel resistance. []
Derivatives of N-[4-(4-fluoro)phenyl-2-aminothiazol-5-yl]pyrimidin-2-yl-N-subst. phenylamine, incorporating the 2-(piperidin-4-yl)-1H-indole motif, have demonstrated promising antifungal activity against Phytophthora capsici. [] Specifically, compound IX-3g exhibited potent antifungal activity, suggesting its potential as a lead compound for developing new antifungal agents. []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4